4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride 4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1078713-27-5
VCID: VC4799682
InChI: InChI=1S/C7H6F3NS.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H
SMILES: C1=CC(=CC=C1N)SC(F)(F)F.Cl
Molecular Formula: C7H7ClF3NS
Molecular Weight: 229.65

4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride

CAS No.: 1078713-27-5

Cat. No.: VC4799682

Molecular Formula: C7H7ClF3NS

Molecular Weight: 229.65

* For research use only. Not for human or veterinary use.

4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride - 1078713-27-5

Specification

CAS No. 1078713-27-5
Molecular Formula C7H7ClF3NS
Molecular Weight 229.65
IUPAC Name 4-(trifluoromethylsulfanyl)aniline;hydrochloride
Standard InChI InChI=1S/C7H6F3NS.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H
Standard InChI Key DNHBYCAWANILOG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)SC(F)(F)F.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride features a benzene ring substituted at the para position with both an amine (–NH₂) group and a trifluoromethyl sulfanyl (–SCF₃) group, forming a hydrochloride salt. The molecular formula is C₇H₆ClF₃NS, as derived from its IUPAC name . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl moiety contributes to potential redox activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1078713-27-5
Molecular Weight229.65 g/mol
Purity95%
Hydrophobicity (LogP)Moderate (estimated ~2.5)
Melting PointDecomposes above 240°C *

*Note: Melting point data inferred from analogous compounds .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride typically involves electrophilic trifluoromethylation strategies. A common approach utilizes hypervalent iodine reagents, such as Togni’s reagent, to introduce the –SCF₃ group onto an aniline derivative . For example:

  • Sulfanylation: Reaction of 4-iodoaniline with a trifluoromethyl sulfanylating agent (e.g., AgSCF₃) under copper catalysis.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Recent advances in trifluoromethylation, as detailed by Eisenberger et al. (2014), highlight the use of trichlorocyanuric acid (TCICA) as a cost-effective chlorinating agent in similar syntheses . These methods emphasize scalability, with yields exceeding 70% under optimized conditions .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while the –NH₃⁺ signal appears as a broad peak near δ 8.0 ppm.

  • ¹⁹F NMR: The –CF₃ group produces a quintet at δ −45 to −50 ppm due to coupling with sulfur .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride serves as a precursor in the synthesis of bioactive molecules. For instance, it is utilized in:

  • Antimicrobial Agents: Derivatives targeting bacterial enoyl-ACP reductases .

  • Kinase Inhibitors: Compounds with enhanced blood-brain barrier permeability due to the –CF₃ group .

Agrochemical Development

The –SCF₃ group’s electron-deficient nature improves pesticide efficacy. Recent patents highlight its incorporation into herbicides targeting acetyl-CoA carboxylase .

Comparative Analysis with Analogues

4-(Trifluoromethyl)aniline Hydrochloride

Unlike its sulfanyl counterpart, this analogue lacks the sulfur atom, reducing redox activity but improving thermal stability (mp: ~240°C) .

4-[(Difluoromethyl)sulfanyl]aniline Hydrochloride

Replacing –CF₃ with –CF₂H decreases lipophilicity (LogP: ~1.8) and alters biological target selectivity.

Recent Research and Future Directions

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